9,9-dimethyl-7,8,9,10-tetrahydrophenanthridin-7-one
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Overview
Description
9,9-dimethyl-7,8,9,10-tetrahydrophenanthridin-7-one is a chemical compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . It is known for its unique structure, which includes a phenanthridinone core with two methyl groups at the 9th position and a tetrahydro configuration at the 7th and 8th positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-dimethyl-7,8,9,10-tetrahydrophenanthridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a phenanthridine derivative, which undergoes cyclization in the presence of a strong acid or base . The reaction conditions often require elevated temperatures and may involve solvents such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
9,9-dimethyl-7,8,9,10-tetrahydrophenanthridin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
9,9-dimethyl-7,8,9,10-tetrahydrophenanthridin-7-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 9,9-dimethyl-7,8,9,10-tetrahydrophenanthridin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenanthridinone: Shares a similar core structure but lacks the dimethyl and tetrahydro modifications.
9,10-Dihydrophenanthridinone: Similar structure but without the dimethyl groups.
7,8,9,10-Tetrahydrophenanthridinone: Lacks the dimethyl groups but retains the tetrahydro configuration.
Uniqueness
9,9-dimethyl-7,8,9,10-tetrahydrophenanthridin-7-one is unique due to its specific structural modifications, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
9,9-dimethyl-8,10-dihydrophenanthridin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-15(2)7-11-10-5-3-4-6-13(10)16-9-12(11)14(17)8-15/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXQYPSEDFAFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NC3=CC=CC=C23)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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